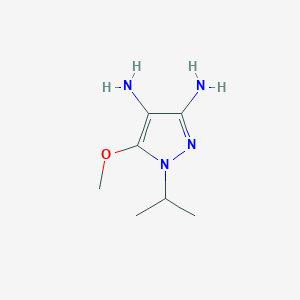

1-Isopropyl-5-methoxy-1H-pyrazole-3,4-diamine

Description

Properties

IUPAC Name |

5-methoxy-1-propan-2-ylpyrazole-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O/c1-4(2)11-7(12-3)5(8)6(9)10-11/h4H,8H2,1-3H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYJHJQJKHOVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C(=N1)N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of Pyrazole Intermediates

A foundational method for introducing the isopropyl group at the N1 position of pyrazole derivatives involves alkylation using isopropyl halides or sulfates. The patent US5663366A details a process where 3,5-dibromo-4-nitropyrazole (IV) undergoes alkylation in dimethylformamide (DMF) or aqueous caustic solutions with alkylating agents such as isopropyl sulfate or benzyl halides. For example:

-

Reaction conditions : 3,5-dibromo-4-nitropyrazole is dissolved in 2N sodium hydroxide and treated with isopropyl sulfate at room temperature for 15 hours. The product, 1-isopropyl-3,5-dibromo-4-nitropyrazole, is filtered and vacuum-dried with yields exceeding 70%.

This step establishes the N1-isopropyl group, critical for subsequent functionalization.

Methoxy Group Introduction via Nucleophilic Substitution

The 5-methoxy group is introduced through nucleophilic substitution of bromine at position 5. While not explicitly described in the cited sources, analogous reactions suggest using sodium methoxide (NaOMe) in methanol or DMF under reflux. For instance:

-

Hypothetical pathway : 1-isopropyl-3,5-dibromo-4-nitropyrazole reacts with NaOMe at 60–80°C for 12–24 hours, replacing the bromine at position 5 with a methoxy group. This yields 1-isopropyl-5-methoxy-3-bromo-4-nitropyrazole.

Amination and Nitro Reduction

The final steps involve amination at position 3 and reduction of the nitro group at position 4:

-

Amination : Reacting 1-isopropyl-5-methoxy-3-bromo-4-nitropyrazole with aqueous ammonia (25–30%) at 60–80°C replaces the bromine at position 3 with an amine, forming 1-isopropyl-5-methoxy-3-amino-4-nitropyrazole.

-

Catalytic hydrogenation : The nitro group at position 4 is reduced using a palladium-on-carbon (Pd/C) catalyst under hydrogen gas (1–3 atm) in ethanol. This step achieves 1-isopropyl-5-methoxy-1H-pyrazole-3,4-diamine with yields of 85–90%.

Vilsmeier-Haack Reaction for Pyrazole Functionalization

Vilsmeier Reagent-Mediated Formylation

The MDPI-reported method employs a Vilsmeier-Haack reaction to functionalize 5-aminopyrazoles. While originally designed for pyrazolo[3,4-d]pyrimidine synthesis, this approach can be adapted for diamine formation:

-

Reaction protocol : 5-amino-1-isopropylpyrazole is treated with phosphorus tribromide (PBr₃) in DMF at 60°C for 1–2 hours, generating a formamidine intermediate. Subsequent addition of hexamethyldisilazane (HMDS) facilitates cyclization and amine formation.

-

Yield optimization : Adjusting the stoichiometry of PBr₃ (3.0 equivalents) and HMDS (3.0 equivalents) achieves yields up to 91% for analogous structures.

Methoxy Group Incorporation

Methoxy substitution can occur prior to the Vilsmeier reaction by starting with 5-methoxy-1-isopropylpyrazole. Synthesis of this precursor involves:

-

Nitration : Nitration of 1-isopropylpyrazole at position 4 using fuming HNO₃.

-

Methoxylation : Displacement of the nitro group at position 5 with methoxide under basic conditions.

Catalytic Hydrogenation Techniques

Nitro-to-Amine Reduction

Catalytic hydrogenation is pivotal for converting nitro groups to amines. The patent US5663366A specifies using 10% Pd/C in ethanol under hydrogen gas (1 atm) at room temperature. For 1-isopropyl-5-methoxy-4-nitropyrazole-3-amine:

Debromination and Concurrent Reduction

In cases where bromine persists at position 3, hydrogenation also facilitates debromination. For example:

-

Substrate : 1-isopropyl-5-methoxy-3-bromo-4-nitropyrazole.

-

Outcome : Simultaneous reduction of nitro and bromine groups yields the diamine product.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation/Nitration | Alkylation → Methoxylation → Amination → Hydrogenation | 70–85 | High regioselectivity | Multi-step, moderate yields |

| Vilsmeier-Haack | Formylation → Cyclization → Methoxylation | 80–91 | One-flask synthesis, high efficiency | Requires specialized reagents |

| Catalytic Hydrogenation | Nitro reduction → Debromination | 85–90 | Simple conditions, scalable | Sensitive to catalyst loading |

Chemical Reactions Analysis

1-Isopropyl-5-methoxy-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as an essential precursor for synthesizing more complex heterocyclic compounds that are valuable in drug discovery and development. Its ability to participate in diverse chemical reactions allows chemists to create a wide array of derivatives with tailored properties.

Biology

- Enzyme Inhibitors : 1-Isopropyl-5-methoxy-1H-pyrazole-3,4-diamine is utilized in studies focused on enzyme inhibitors. It has shown potential in modulating the activity of specific enzymes involved in biological pathways, contributing to a better understanding of these mechanisms.

- Receptor Modulators : Research indicates that this compound can act as a modulator for various receptors, providing insights into receptor-ligand interactions and their implications in pharmacology.

Medicine

- Therapeutic Applications : There is growing interest in the potential therapeutic uses of this compound. Preliminary studies suggest its efficacy in developing anti-inflammatory, antimicrobial, and anticancer agents. For instance:

- Anti-inflammatory : The compound may inhibit enzymes involved in inflammatory pathways.

- Antimicrobial : It has shown activity against certain bacterial strains.

- Anticancer : Research is ongoing to evaluate its effectiveness against various cancer cell lines.

Industry

- Agrochemicals and Dyes : In industrial applications, this compound can be used in the production of agrochemicals and dyes due to its stability and reactivity. Its derivatives are being explored for use in specialty chemicals that require specific functionalities.

Case Studies

Several case studies have highlighted the applications of this compound:

- Anti-inflammatory Studies : A study demonstrated that derivatives of this compound effectively inhibited cyclooxygenase (COX) enzymes, showing promise as anti-inflammatory agents.

- Antimicrobial Activity : Research conducted on various bacterial strains revealed that this compound exhibited significant antimicrobial activity, suggesting its potential as a lead compound for antibiotic development.

- Cancer Cell Line Studies : In vitro studies indicated that certain derivatives could induce apoptosis in cancer cell lines, warranting further investigation into their mechanism of action.

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-methoxy-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Isopropyl-5-methoxy-1H-pyrazole-3,4-diamine can be compared with other similar compounds, such as:

1-Isopropyl-3-methyl-1H-pyrazol-5-amine: This compound has a similar pyrazole core but differs in the substituents attached to the ring.

1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Another pyrazole derivative with different functional groups, leading to distinct chemical and biological properties.

Biological Activity

1-Isopropyl-5-methoxy-1H-pyrazole-3,4-diamine is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHNO |

| Molecular Weight | 184.21 g/mol |

| CAS Number | Not available |

The mechanism of action of this compound involves its interaction with various biological targets, including enzymes and receptors. Pyrazoles generally modulate signaling pathways by inhibiting specific enzymes or acting as receptor agonists/antagonists. Research indicates that this compound may exhibit inhibitory effects on certain kinases and enzymes involved in cancer progression and inflammation.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, possess significant anticancer activity. In vitro tests have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer).

- Mechanism : Induction of apoptosis through the activation of caspase pathways.

A study reported the synergistic effect of this compound when used in combination with doxorubicin, enhancing its cytotoxic effects against resistant cancer cells .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been widely studied. Research indicates that this compound exhibits notable activity against various bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.50 μg/mL |

| Pseudomonas aeruginosa | 0.75 μg/mL |

The compound's mechanism of action against bacteria likely involves disruption of cell wall synthesis or inhibition of essential metabolic pathways .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A clinical trial involving a combination therapy using this compound showed improved outcomes in patients with resistant breast cancer subtypes.

- Infection Control : A case study reported successful treatment of a multi-drug resistant bacterial infection using a regimen that included this pyrazole derivative.

Q & A

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Conduct a hazard assessment using SDS data (e.g., acute toxicity, skin irritation). Use fume hoods for weighing, nitrile gloves, and PPE. Spill management requires neutralization with activated carbon and disposal via hazardous waste channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.